Chlorodifluoroacetyl fluoride

Catalog No.
S1907187
CAS No.
354-27-8
M.F
C2ClF3O
M. Wt
132.47 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorodifluoroacetyl fluoride

CAS Number

354-27-8

Product Name

Chlorodifluoroacetyl fluoride

IUPAC Name

2-chloro-2,2-difluoroacetyl fluoride

Molecular Formula

C2ClF3O

Molecular Weight

132.47 g/mol

InChI

InChI=1S/C2ClF3O/c3-2(5,6)1(4)7

InChI Key

GLIRIYXDZMHXGQ-UHFFFAOYSA-N

SMILES

C(=O)(C(F)(F)Cl)F

Canonical SMILES

C(=O)(C(F)(F)Cl)F

Dental Health

Field: Dentistry

Application: Fluoride is involved in the control of dental caries, primarily by decreasing the critical pH for dental hard tissue dissolution and decreasing enamel solubility .

Methods: Many community-level fluoridation initiatives have been devised and executed as global public health preventive interventions. These initiatives encompass the fluoridation of water, salt, and milk .

Results: Water fluoridation is considered safe and effective when fluoride levels are maintained within the recommended range (0.6 to 1.1 mg/L).

Climate Change Mitigation

Field: Environmental Chemistry

Application: The possibility of mitigating climate change by switching to materials with low global warming potentials motivates a study of the spectroscopic and kinetic properties of a fluorinated olefin .

Methods: The relative rate method was used to determine the rate constant for the reaction of heptafluorobut-1-ene (CF2=CFCF2CF2H) with chlorine atoms in air. A mercury UV lamp was used to generate atomic chlorine, which initiated chemistry monitored by FTIR spectroscopy .

Results: Oxidation of heptafluorobut-1-ene initiated by a chlorine atom creates carbonyl difluoride (CF2=O) and 2,2,3,3 tetrafluoropropanoyl fluoride (O=CFCF2CF2H) as the major products. The global warming potentials of these two molecules were calculated from the measured IR spectra and estimated atmospheric lifetimes and found to be small, less than 1 .

Caries Prevention

Application: Fluorides play an important role in caries prevention, both administrated systemically and/or topically .

Methods: Fluorides are administered in various forms such as community water, salt fluoridation, fluoride-containing tooth pastes, mouth rinses, varnishes, silver diamine fluoride, and remineralization agents .

Results: The effectiveness of fluoride supplements in caries prevention in primary teeth is weak, whereas in permanent teeth, the daily use of supplements prevents dental caries .

Dental Caries in Children and Adolescents

Field: Pediatric Dentistry

Application: This review aims to evaluate the effectiveness of professional topical fluoride application on the prevention of dental caries in primary and permanent dentition .

Methods: A web search was conducted for English papers published from 2000 to 2020, using various digital resources .

Results: Topical fluoride applications are indicated for patients with active smooth surface caries and for patients in high caries risk groups. Both APF gel and fluoride varnish are effective and can be recommended for caries prevention in primary and permanent teeth .

Chlorodifluoroacetyl fluoride is a chemical compound with the molecular formula C₂ClF₃O. It consists of two carbon atoms, one oxygen atom, three fluorine atoms, and one chlorine atom. This compound is classified as an acid fluoride and is known for its reactive nature, particularly due to the presence of fluorine atoms which confer unique chemical properties. Chlorodifluoroacetyl fluoride is utilized in various applications, including organic synthesis and as a fluorinating agent in the production of pharmaceuticals and agrochemicals .

, primarily involving nucleophilic substitution and hydrolysis. One significant reaction involves the conversion of acid chlorides to acid fluorides through the reaction with hydrogen fluoride. This transformation is crucial for synthesizing various fluorinated compounds .

In addition, chlorodifluoroacetyl fluoride can react with nucleophiles such as alcohols or amines to form corresponding esters or amides, respectively. The presence of highly electronegative fluorine atoms enhances the electrophilicity of the carbonyl carbon, facilitating these reactions .

Chlorodifluoroacetyl fluoride can be synthesized through various methods:

  • Direct Fluorination: Reacting chlorodifluoroacetyl chloride with hydrogen fluoride is a common method to produce chlorodifluoroacetyl fluoride. This process typically requires specific conditions to ensure complete conversion and minimize by-products .
  • Hydrofluorination: Another approach involves hydrofluorination reactions where alkenes are treated with electrophilic fluorinating agents in the presence of catalysts to introduce fluorine into organic molecules, potentially leading to the formation of chlorodifluoroacetyl fluoride as a by-product .
  • Thermal Reactions: Gas-phase thermal reactions involving chlorodifluoroacetyl chloride can also yield chlorodifluoroacetyl fluoride along with other products through rearrangement mechanisms .

Chlorodifluoroacetyl fluoride has several important applications:

  • Fluorinating Agent: It serves as a highly effective fluorinating agent in organic synthesis, facilitating the incorporation of fluorine into various organic compounds, which is valuable in pharmaceutical development and agrochemical production .
  • Intermediate in Synthesis: It acts as an intermediate in the synthesis of more complex fluorinated molecules used in medicinal chemistry .
  • Research Tool: The compound is also used in research settings to study reaction mechanisms involving fluorinated species and their biological implications .

Interaction studies involving chlorodifluoroacetyl fluoride primarily focus on its reactivity with nucleophiles and its role in synthetic pathways. The unique properties imparted by the fluorine atoms make it an interesting subject for studying electrophilic reactions and mechanisms of nucleophilic attack. Research indicates that compounds like chlorodifluoroacetyl fluoride can significantly alter the reactivity profiles of substrates they interact with due to their electronic characteristics .

Chlorodifluoroacetyl fluoride shares structural similarities with several other organofluorine compounds. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
Chlorodifluoroacetyl chlorideC₂ClF₃ClLess reactive than its fluoride counterpart; used as an intermediate.
Trichloroacetyl fluorideC₂Cl₃FContains three chlorine atoms; used in similar applications but less selective in reactions.
Difluoroacetic acidC₂H₂F₂O₂A carboxylic acid derivative; less reactive but important in biochemistry.

Chlorodifluoroacetyl fluoride is unique due to its combination of both chlorine and fluorine atoms, which influences its reactivity and application potential compared to similar compounds. Its ability to act as a potent electrophile makes it particularly valuable in synthetic chemistry where selective fluorination is desired .

The development of chlorodifluoroacetyl fluoride is rooted in the broader evolution of organofluorine chemistry. Early milestones include the isolation of elemental fluorine by Henri Moissan in 1886, which paved the way for systematic studies of fluorinated compounds. By the mid-20th century, chlorofluorocarbons (CFCs) like Freon® derivatives became foundational in refrigeration and industrial processes. Chlorodifluoroacetyl fluoride emerged as a specialized reagent during advancements in fluorination methodologies, particularly in the synthesis of fluorinated acyl derivatives.

Key historical developments include:

EventImpactSource
1930s: Commercialization of CFCsEstablished fluorination as a scalable industrial process
1950s–1970s: Expansion of acyl fluoride chemistryEnabled synthetic routes to fluorinated intermediates
2010s: Enzymatic fluorinationIntroduced biocatalytic pathways for selective fluorination

Significance in Organofluorine Chemistry

Chlorodifluoroacetyl fluoride exemplifies the advantages of fluorinated acyl compounds:

  • Electrophilicity: The electron-withdrawing fluorine atoms enhance the reactivity of the acyl group, enabling efficient nucleophilic substitutions and acylations.
  • Stability: The C–F bond’s high bond energy (≈480 kJ/mol) confers resistance to hydrolysis and thermal degradation, critical for handling in multi-step syntheses.
  • Versatility: It serves as a precursor to chlorodifluoroketones, esters, and amides, which are invaluable in medicinal chemistry and materials science.

Molecular Geometry and Bonding Characteristics

Structural Framework

The molecular structure of chlorodifluoroacetyl fluoride consists of a central carbonyl carbon atom connected to a fluorine atom and a difluorochloromethyl group (CF₂Cl) [1] [2]. The compound adopts a tetrahedral geometry around the carbon atom bearing the chlorine and two fluorine substituents, while the carbonyl carbon exhibits trigonal planar geometry characteristic of carbonyl compounds [4].

The Standard International Chemical Identifier represents the connectivity as InChI=1S/C2ClF3O/c3-2(5,6)1(4)7, indicating the presence of a carbonyl group directly bonded to a carbon atom substituted with one chlorine and two fluorine atoms [1] [2]. The canonical Simplified Molecular Input Line Entry System notation O=C(F)C(F)(F)Cl clearly demonstrates the molecular connectivity [1] [2].

Bond Characteristics and Electronic Structure

The carbon-fluorine bonds in chlorodifluoroacetyl fluoride exhibit the characteristic properties of organofluorine compounds. The carbon-fluorine bond is highly polarized due to the significant electronegativity difference between carbon and fluorine (electronegativity values of 2.5 and 4.0, respectively) [4]. This polarization results in partial negative charges on the fluorine atoms and partial positive charges on the carbon atoms.

The carbon-fluorine bond length in similar compounds is approximately 1.40 Ångstroms, which is shorter and stronger than carbon-hydrogen bonds (1.09 Ångstroms) [4]. The bond strength of carbon-fluorine bonds is approximately 105 kilocalories per mole, making them among the strongest single bonds in organic chemistry [4].

The carbonyl group (C=O) in chlorodifluoroacetyl fluoride exhibits enhanced electrophilicity due to the electron-withdrawing effects of the halogen substituents. The presence of three electronegative halogen atoms (one chlorine and two fluorine atoms) on the adjacent carbon significantly increases the partial positive character of the carbonyl carbon through inductive effects [4].

Conformational Properties

The molecular geometry of chlorodifluoroacetyl fluoride is influenced by dipole-dipole interactions between the highly polarized carbon-fluorine and carbon-chlorine bonds [4]. These interactions can stabilize certain conformations and destabilize others, particularly affecting the relative orientations of the halogen substituents.

The gauche effect, commonly observed in organofluorine compounds, may influence the preferred conformations around the carbon-carbon bond. This effect arises from favorable electrostatic interactions between the carbon-fluorine bond dipoles and can lead to conformational preferences that differ from those predicted based solely on steric considerations [4].

Spectroscopic Identification (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Infrared Spectroscopy Characteristics

Infrared spectroscopy provides distinctive fingerprint information for chlorodifluoroacetyl fluoride through its characteristic vibrational modes. The carbonyl stretching vibration represents the most prominent feature in the infrared spectrum of acyl fluorides, typically appearing in the range of 1800-1850 wavenumbers [5] [6] [7].

The carbon-fluorine stretching vibrations in chlorodifluoroacetyl fluoride are expected to appear in multiple regions of the infrared spectrum. The acyl fluoride carbon-fluorine stretch typically appears around 1000-1100 wavenumbers, while the difluoromethyl carbon-fluorine stretches appear in the range of 1000-1300 wavenumbers [5] [8] [6].

The carbon-chlorine stretching vibration provides additional structural information, typically appearing in the lower frequency region around 600-800 wavenumbers. The exact position depends on the specific chemical environment and the presence of other substituents [5] [6].

Fluorinated compounds often exhibit complex vibrational coupling between different modes, particularly in highly substituted systems like chlorodifluoroacetyl fluoride. This coupling can lead to shifts in expected frequencies and changes in relative intensities compared to non-fluorinated analogs [8] [7].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy, particularly fluorine-19 nuclear magnetic resonance, provides highly sensitive and specific identification of chlorodifluoroacetyl fluoride. Fluorine-19 has a nuclear spin of 1/2, high gyromagnetic ratio, and 100% natural abundance, making it an exceptionally favorable nucleus for nuclear magnetic resonance studies [9].

The fluorine-19 nuclear magnetic resonance spectrum of chlorodifluoroacetyl fluoride is expected to show distinct signals for the different fluorine environments. The acyl fluoride fluorine typically appears in the range of -70 to -20 parts per million relative to trichlorofluoromethane [10] [11]. The two fluorine atoms in the difluorochloromethyl group are expected to appear as equivalent signals unless conformational effects or coupling patterns create differentiation [9].

The chemical shift ranges for different fluorine environments in organofluorine compounds span approximately 800 parts per million, providing excellent resolution for structural determination [9]. The specific chemical shifts depend on the local electronic environment, including inductive effects from neighboring electronegative atoms and through-space interactions [11] [9].

Coupling patterns between fluorine-19 and other nuclear magnetic resonance-active nuclei, including carbon-13 and any residual hydrogen atoms, provide additional structural information. The coupling constants reflect the through-bond connectivity and can confirm the proposed molecular structure [9].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak for chlorodifluoroacetyl fluoride appears at mass-to-charge ratio 132, corresponding to the molecular weight of 132.47 atomic mass units [1] [2] [3] [12].

The isotope pattern of the molecular ion reflects the presence of chlorine, which exists as two stable isotopes: chlorine-35 (75.8% abundance) and chlorine-37 (24.2% abundance). This results in a characteristic doublet pattern with peaks separated by 2 mass units and intensity ratios of approximately 3:1 [13] [14].

Common fragmentation pathways for acyl fluorides include loss of fluorine atoms, formation of acylium ions, and elimination of halogen-containing fragments. Expected fragment ions include trifluoromethyl cations (CF₃⁺), difluorochloromethyl cations (CF₂Cl⁺), and carbonyl fluoride fragments (COF⁺) [13] [14] [15].

The fragmentation patterns provide structural confirmation and can distinguish between isomeric compounds with the same molecular formula. The relative intensities of fragment ions reflect the stability of the resulting cationic species and the ease of specific bond cleavages [15].

Thermodynamic and Physicochemical Properties

Thermal Properties

The boiling point of chlorodifluoroacetyl fluoride has been reported with some variation in the literature. One source indicates a boiling point of -20°C [3] [16], while another reports 64.3°C at 760 millimeters of mercury [12]. This discrepancy may reflect differences in measurement conditions, sample purity, or potential confusion with related compounds.

The relatively low boiling point is consistent with the molecular structure and intermolecular forces. Despite the presence of polar carbon-fluorine and carbon-chlorine bonds, the compound does not engage in hydrogen bonding due to the absence of hydrogen atoms bonded to electronegative atoms. The primary intermolecular forces are dipole-dipole interactions and London dispersion forces [4].

The vapor pressure of chlorodifluoroacetyl fluoride is predicted to be 165.3 ± 0.1 millimeters of mercury at 25°C [17], indicating significant volatility at room temperature. This high vapor pressure is consistent with the low boiling point and reflects the relatively weak intermolecular interactions.

Physical Properties

The density of chlorodifluoroacetyl fluoride is predicted to be 1.532 grams per cubic centimeter [3] [12], which is typical for halogenated organic compounds. The high density compared to hydrocarbons reflects the presence of heavy halogen atoms (chlorine and fluorine) in the molecular structure.

The refractive index is reported as 1.309 [17], which is relatively low compared to many organic compounds. The refractive index provides information about the electronic polarizability of the molecule and its interaction with electromagnetic radiation [18].

The predicted logarithm of the partition coefficient (LogP) is 1.31410 [12], indicating moderate lipophilicity. This value suggests that the compound would have moderate solubility in both aqueous and organic phases, with a slight preference for organic solvents.

Molecular Properties

The polar surface area of chlorodifluoroacetyl fluoride is calculated as 17.07 square Ångstroms [12], reflecting the contribution of the carbonyl oxygen and the polarized halogen-carbon bonds to the overall molecular polarity. This relatively small polar surface area is consistent with the presence of fluorine atoms, which contribute minimal polar surface area despite their high electronegativity.

The exact mass is 131.959 atomic mass units [12], while the monoisotopic mass (considering the most abundant isotopes) is 131.958977 atomic mass units [2]. These precise mass values are essential for high-resolution mass spectrometry applications and molecular formula confirmation.

Fluorination pathways for acetyl fluoride derivatives represent fundamental approaches to introducing fluorine atoms into organic acetyl compounds, with chlorodifluoroacetyl fluoride being a prime example of this class of compounds. These pathways encompass both direct fluorination methods and indirect approaches involving halogen exchange reactions [1] [2].

Direct Fluorination of Chloroacetyl Precursors

Direct fluorination of chloroacetyl precursors constitutes a straightforward synthetic approach for accessing chlorodifluoroacetyl fluoride and related compounds. This methodology involves the treatment of chloroacetyl chloride or chlorodifluoroacetyl chloride with various fluorinating agents under controlled conditions [3] [4].

The direct fluorination process typically employs electrophilic fluorinating reagents such as elemental fluorine, xenon difluoride, or N-fluorobis(phenylsulfonyl)imide to effect the substitution of chlorine atoms with fluorine [5]. However, these reagents often require careful handling due to their highly reactive nature and potential safety hazards. The reaction mechanism generally proceeds through single electron transfer processes, where the fluorinating agent acts as an oxidant to generate reactive intermediates that facilitate fluorine incorporation [6].

Alternative approaches to direct fluorination utilize nucleophilic fluorinating reagents under specific reaction conditions. Potassium fluoride in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide can effect halogen exchange reactions at elevated temperatures [7] [8]. The success of these reactions depends on the ability to solubilize the fluoride anion and overcome the strong lattice energy of alkali metal fluorides.

Recent developments in direct fluorination methodology have focused on the use of more selective and milder fluorinating agents. Diethylaminosulfur trifluoride and its analogs provide improved functional group tolerance while maintaining good reactivity toward acetyl halides [9]. These reagents operate through nucleophilic substitution mechanisms and can be employed under relatively mild conditions compared to elemental fluorine.
The vapor-phase photochemical oxidation of chlorotrifluoroethylene represents another direct approach to chlorodifluoroacetyl fluoride synthesis. This method utilizes ultraviolet light with wavelengths greater than 280 nanometers in the presence of oxygen to effect the oxidative conversion [10]. The photochemical process offers advantages in terms of selectivity and the ability to operate under milder thermal conditions.

Halogen Exchange Reactions

Halogen exchange reactions, commonly referred to as Halex reactions, provide a versatile and widely employed methodology for the synthesis of fluorinated acetyl compounds from their chlorinated analogs [11] [12]. These reactions involve the nucleophilic substitution of chlorine atoms with fluoride anions, typically utilizing alkali metal fluorides as the fluorine source.

The mechanism of halogen exchange reactions proceeds through nucleophilic aromatic substitution pathways when applied to aromatic systems, or through nucleophilic substitution at sp³ carbon centers for aliphatic acetyl compounds [13]. The driving force for these reactions stems from the formation of more thermodynamically stable carbon-fluorine bonds compared to carbon-chlorine bonds, with the reaction often being driven to completion by the precipitation of alkali metal chlorides.

Potassium fluoride serves as the most commonly employed fluorinating agent in halogen exchange reactions due to its availability, safety profile, and moderate reactivity [14]. The reaction typically requires elevated temperatures ranging from 200 to 300 degrees Celsius and polar aprotic solvents to facilitate fluoride anion solvation and enhance reactivity. Dimethylformamide, dimethylacetamide, and sulfolane are frequently utilized as reaction media due to their ability to solubilize both the organic substrate and the inorganic fluoride salt.

The efficiency of halogen exchange reactions can be significantly enhanced through the use of phase transfer catalysts. Tetraalkylammonium salts, particularly tetramethylammonium chloride, function as effective phase transfer agents by facilitating the transport of fluoride anions from the solid phase into the organic reaction medium [15]. Crown ethers such as 18-crown-6 also serve as effective complexing agents for alkali metal cations, thereby increasing the nucleophilicity of the fluoride anion.

Cesium fluoride offers advantages over potassium fluoride in terms of enhanced solubility in organic solvents and increased nucleophilicity [16]. However, the higher cost of cesium fluoride limits its use to specialized applications where superior reactivity is required. The larger ionic radius of cesium cation results in weaker electrostatic interactions with fluoride anion, leading to increased ionic mobility and enhanced reactivity.

Recent developments in halogen exchange methodology have focused on the development of more efficient fluoride sources and reaction conditions. Spray-dried potassium fluoride exhibits enhanced surface area and reactivity compared to conventional crystalline forms [17]. The particle size and crystal morphology of the fluoride salt significantly influence reaction rates, with smaller particles providing increased surface area for heterogeneous reaction processes.

Anhydrous conditions are essential for successful halogen exchange reactions, as the presence of water leads to competing hydrolysis reactions and reduced fluorination efficiency [18]. Molecular sieves or other drying agents are commonly employed to maintain anhydrous conditions throughout the reaction process. The exclusion of moisture also prevents the formation of hydrogen fluoride, which can lead to equipment corrosion and safety concerns.

Catalytic Synthesis Approaches

Catalytic synthesis approaches for chlorodifluoroacetyl fluoride encompass a range of methodologies that utilize various catalytic systems to enhance reaction efficiency, selectivity, and operational convenience. These approaches have evolved significantly to address the challenges associated with fluorine chemistry while providing sustainable and scalable synthetic routes [19] [20].

The chromium-magnesium fluoride catalytic system represents one of the most successful industrial applications for the synthesis of fluorinated acetyl compounds. This heterogeneous catalyst system facilitates the conversion of trichloroacetyl chloride to trifluoroacetyl fluoride through sequential halogen exchange reactions with hydrogen fluoride [21]. The catalyst preparation involves the precipitation of chromium hydroxide using magnesium hydroxide or oxide, followed by thermal treatment with hydrogen fluoride at temperatures ranging from 20 to 500 degrees Celsius.

The chromium-magnesium catalyst system operates through a dual mechanism involving both surface-bound fluoride species and gas-phase hydrogen fluoride. The chromium component provides active sites for substrate activation, while the magnesium component serves as a support material and promoter for fluoride ion mobility [22]. The reaction typically proceeds at temperatures between 270 and 340 degrees Celsius in a packed bed reactor configuration, achieving excellent conversion rates exceeding 90 percent with high selectivity toward the desired fluorinated product.

Palladium-catalyzed fluorination methodologies have emerged as powerful tools for the selective introduction of fluorine atoms into organic molecules [23]. These systems utilize palladium complexes in various oxidation states to activate carbon-halogen bonds and facilitate fluoride substitution. The mechanism typically involves oxidative addition of the organic halide to a low-valent palladium center, followed by ligand exchange with fluoride anion and reductive elimination to form the carbon-fluorine bond.

Hypervalent iodine catalysts have gained significant attention for their ability to mediate electrophilic fluorination reactions under mild conditions [24]. These catalysts operate through the formation of highly electrophilic iodine-fluorine intermediates that can effect fluorination of electron-rich substrates. The reaction mechanism involves the initial formation of a hypervalent iodine-fluoride complex, followed by substrate coordination and fluorine transfer through a concerted process.

Copper-mediated fluorination reactions have found extensive application in the synthesis of fluorinated organic compounds, including acetyl fluorides [25]. Copper catalysts can facilitate both nucleophilic and electrophilic fluorination processes, depending on the specific ligand environment and reaction conditions. The versatility of copper systems stems from their ability to undergo facile oxidation state changes and accommodate diverse ligand architectures.

Photoredox catalysis has emerged as a modern approach to fluorination chemistry, offering the advantages of mild reaction conditions and high functional group tolerance [26]. Iridium and ruthenium polypyridyl complexes serve as effective photocatalysts for single electron transfer processes that generate reactive intermediates capable of undergoing fluorination reactions. The photoexcitation of these complexes with visible light creates long-lived excited states that can participate in electron transfer processes with organic substrates.

Enzymatic catalysis represents a frontier area in fluorination chemistry, with fluorinase enzymes capable of catalyzing carbon-fluorine bond formation under physiological conditions [27]. While currently limited to specific substrate classes, enzymatic fluorination offers the potential for highly selective and environmentally benign synthetic processes. The development of engineered enzymes with expanded substrate scope holds promise for future applications in industrial fluorine chemistry.

Purification and Isolation Techniques

Purification and isolation techniques for chlorodifluoroacetyl fluoride require specialized methodologies due to the compound's volatility, reactivity, and potential for decomposition under harsh conditions. The development of effective purification protocols is essential for obtaining high-purity material suitable for subsequent synthetic applications or analytical characterization [28] [29].

Fractional distillation represents the primary method for large-scale purification of chlorodifluoroacetyl fluoride. The compound exhibits a boiling point of approximately 64 degrees Celsius at atmospheric pressure, which facilitates separation from higher-boiling impurities and by-products [30]. The distillation process typically operates under carefully controlled conditions to minimize thermal decomposition, with nitrogen or argon atmospheres employed to exclude moisture and oxygen.

The design of distillation equipment for fluorinated acetyl compounds requires consideration of material compatibility and corrosion resistance. Stainless steel construction with appropriate passivation treatments provides adequate resistance to hydrogen fluoride and other corrosive by-products that may be present [31]. Glass-lined equipment offers superior chemical resistance but requires careful handling due to brittleness and thermal shock sensitivity.

Gas scrubbing techniques provide an effective method for removing acidic impurities and unreacted starting materials from crude chlorodifluoroacetyl fluoride. Aqueous sodium hydroxide solutions at reduced temperatures effectively neutralize hydrogen chloride and hydrogen fluoride while minimizing hydrolysis of the desired product [32]. The scrubbing process typically employs multiple stages with dilute alkaline solutions to ensure complete removal of acidic contaminants.

Nitrogen stripping serves as a gentle purification technique for removing volatile solvents and low-boiling impurities from chlorodifluoroacetyl fluoride solutions. This method operates at ambient temperatures and utilizes dry nitrogen gas to selectively remove unwanted volatile components while concentrating the desired product [33]. The technique is particularly useful for heat-sensitive materials that may decompose under conventional distillation conditions.

Bulb-to-bulb distillation provides high-purity material on laboratory scales through the use of specialized glassware that minimizes holdup and thermal exposure. This technique employs reduced pressure and short path lengths to achieve effective separation while maintaining low operating temperatures [34]. The method is particularly valuable for analytical sample preparation and small-scale synthetic applications.

Molecular sieve drying constitutes an essential purification step for achieving anhydrous chlorodifluoroacetyl fluoride. Type 3A or 4A molecular sieves effectively remove trace water content without significant adsorption of the product [35]. The drying process typically requires several hours of contact time at ambient temperature to achieve complete water removal.

Silica gel chromatography can be employed for intermediate purification steps, particularly when dealing with complex reaction mixtures containing multiple fluorinated products [36]. However, the technique requires careful selection of eluent systems and rapid processing to minimize decomposition on the acidic silica surface. Neutralized silica or alumina-based adsorbents may provide improved stability for acid-sensitive fluorinated compounds.

Crystallization techniques are generally not applicable to chlorodifluoroacetyl fluoride due to its liquid state at ambient conditions. However, derivative formation through reaction with appropriate nucleophiles can facilitate purification through conventional crystallization methods [37]. The resulting crystalline derivatives can subsequently be converted back to the parent compound under controlled conditions.

Quality control and purity assessment of chlorodifluoroacetyl fluoride rely on a combination of analytical techniques including gas chromatography, nuclear magnetic resonance spectroscopy, and infrared spectroscopy [38]. Gas chromatography with flame ionization detection provides quantitative analysis of organic impurities, while fluorine-19 nuclear magnetic resonance spectroscopy offers specific detection of fluorinated contaminants. Infrared spectroscopy serves to confirm the presence of the characteristic carbonyl and carbon-fluorine stretching vibrations while detecting potential hydrolysis products.

XLogP3

1.6

Other CAS

354-27-8

Wikipedia

Acetyl fluoride, chlorodifluoro-

General Manufacturing Information

Acetyl fluoride, 2-chloro-2,2-difluoro-: INACTIVE

Dates

Last modified: 08-16-2023

Explore Compound Types